molecular formula C13H7BrClFO B13435437 (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone

(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone

Cat. No.: B13435437
M. Wt: 313.55 g/mol
InChI Key: GMRSCESSPQCLNT-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. It is a useful intermediate for organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 2-fluorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). .

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the halogen atoms.

    Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Alcohols or other reduced derivatives

Scientific Research Applications

(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar structure but with the fluorine atom at a different position.

    (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of a bromine atom.

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an ethoxy group instead of a fluorine atom.

Uniqueness

(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone is unique due to its specific combination of halogen atoms and the fluorine atom’s position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C13H7BrClFO

Molecular Weight

313.55 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H7BrClFO/c14-8-5-6-11(15)10(7-8)13(17)9-3-1-2-4-12(9)16/h1-7H

InChI Key

GMRSCESSPQCLNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)Cl)F

Origin of Product

United States

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